![molecular formula C22H31NO3 B3008215 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 405077-82-9](/img/structure/B3008215.png)
2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic compound that combines the adamantane structure with a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce reactive groups that can further react with other molecules. This often involves halogenation or hydroxylation reactions.
Coupling with Dimethoxyphenyl Ethylamine: The functionalized adamantane is then coupled with 3,4-dimethoxyphenyl ethylamine through an acylation reaction to form the final product. This step may involve the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring or the adamantane core.
科学研究应用
2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders due to the adamantane core’s known activity in this area.
Materials Science: The rigid adamantane structure can impart desirable physical properties to materials, making this compound useful in the development of advanced polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the central nervous system.
Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
作用机制
The mechanism of action of 2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The adamantane core is known to interact with ion channels and receptors in the central nervous system, potentially modulating their activity. The dimethoxyphenyl group may further enhance these interactions or introduce additional binding sites.
相似化合物的比较
Similar Compounds
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to the presence of the dimethoxyphenyl group, which can introduce additional pharmacological properties and enhance its interaction with biological targets. This combination of structural features is not commonly found in other adamantane derivatives, making it a compound of significant interest for further research and development.
属性
IUPAC Name |
2-(1-adamantyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-25-19-4-3-15(10-20(19)26-2)5-6-23-21(24)14-22-11-16-7-17(12-22)9-18(8-16)13-22/h3-4,10,16-18H,5-9,11-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXCALMZVCVBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC23CC4CC(C2)CC(C4)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
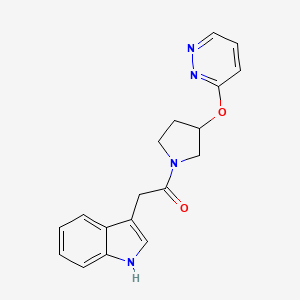
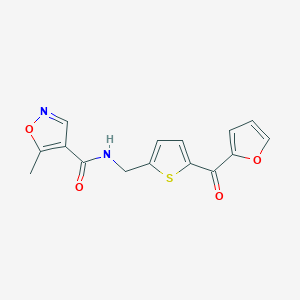
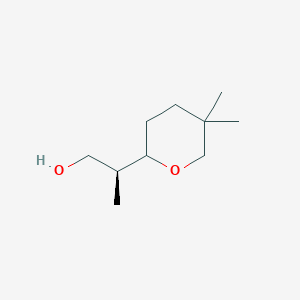


![2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3008142.png)
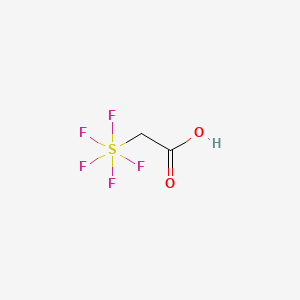
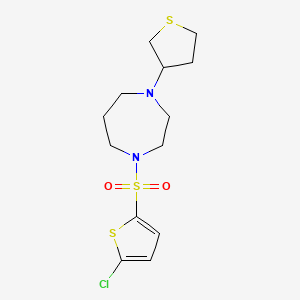
![3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3008145.png)
![[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008146.png)
![5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B3008151.png)
![2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B3008152.png)

![4-[5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)
